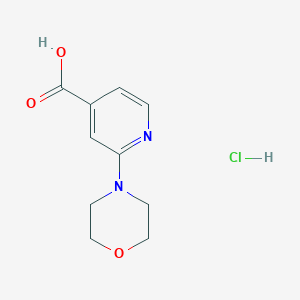

2-Morpholin-4-YL-isonicotinic acid hydrochloride

Description

BenchChem offers high-quality 2-Morpholin-4-YL-isonicotinic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholin-4-YL-isonicotinic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-morpholin-4-ylpyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.ClH/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12;/h1-2,7H,3-6H2,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBLNNWFPUUDGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660681 |

Source

|

| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848580-46-1 |

Source

|

| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Multifaceted Mechanism of Action of 2-Morpholin-4-YL-isonicotinic acid hydrochloride (Nefiracetam)

Abstract: 2-Morpholin-4-YL-isonicotinic acid hydrochloride, more commonly known as Nefiracetam, is a nootropic agent of the racetam class with a complex and multifaceted mechanism of action.[1] This technical guide provides an in-depth exploration of the molecular pathways modulated by Nefiracetam, designed for researchers, scientists, and drug development professionals. We will dissect its interactions with key neurotransmitter systems, including the cholinergic, GABAergic, and glutamatergic pathways. Furthermore, we will examine its modulatory effects on ion channels and protein kinases, which underpin its cognitive-enhancing and neuroprotective properties. This guide integrates established findings with detailed experimental protocols to provide a comprehensive understanding of Nefiracetam's pharmacodynamics.

Introduction to Nefiracetam

Nefiracetam is a synthetic pyrrolidone derivative developed for its potential therapeutic benefits in cognitive disorders, including dementia and Alzheimer's disease.[1][2] Structurally, it is related to the parent racetam compound, piracetam, but exhibits a distinct pharmacological profile. Its cognitive-enhancing effects are attributed to its ability to modulate multiple neurotransmitter systems and intracellular signaling cascades.[1][3] This guide will elucidate the intricate mechanisms through which Nefiracetam exerts its effects on neuronal function.

Primary Pharmacological Target: The Cholinergic System

A primary mechanism of action for Nefiracetam is its potentiation of the cholinergic system.[1][4]

2.1 Enhancement of Acetylcholine (ACh) Release: Nefiracetam has been demonstrated to increase the extracellular levels of acetylcholine in the frontal cortex.[5] This is particularly relevant in conditions like Alzheimer's disease, where cholinergic deficits are a key pathological feature. The enhancement of ACh release is thought to be a consequence of Nefiracetam's modulation of presynaptic nicotinic acetylcholine receptors (nAChRs).[6][7]

2.2 Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Nefiracetam potentiates currents through neuronal nAChRs, specifically the α4β2 and α7 subtypes.[7][8] This potentiation is not direct but is mediated by intracellular signaling pathways involving G-proteins and protein kinases.[6][8] Specifically, the enhancement of nAChR activity by micromolar concentrations of Nefiracetam is dependent on Protein Kinase C (PKC).[7][9] This leads to an increase in presynaptic glutamate release, contributing to synaptic facilitation.[7]

Modulation of GABAergic Neurotransmission

Nefiracetam also exhibits significant modulatory effects on the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system.[1][3]

3.1 Interaction with GABAa Receptors: Nefiracetam shows a high affinity for GABAa receptors.[1] Its interaction with these receptors is complex, with evidence suggesting it may inhibit G-proteins (Gi/Go), leading to an increase in intracellular cAMP levels and activation of Protein Kinase A (PKA).[10] This PKA-mediated pathway can then suppress GABA-induced currents.[10] This modulation of GABAergic transmission may contribute to its anxiolytic and cognitive-enhancing effects by fine-tuning the balance of excitation and inhibition in the brain.[3][4]

Potentiation of Glutamatergic Signaling

The glutamatergic system, crucial for learning and memory, is another key target of Nefiracetam.

4.1 NMDA Receptor Potentiation: Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function.[2][11] This potentiation is achieved through an interaction with the glycine-binding site of the NMDA receptor and is dependent on the activation of PKC.[12][13] Furthermore, Nefiracetam has been shown to reduce the voltage-dependent magnesium block of the NMDA receptor, thereby enhancing its activity.[12]

4.2 Role of Protein Kinases: The activation of Protein Kinase C (PKC) appears to be a central hub in Nefiracetam's mechanism of action.[6][12] Nefiracetam treatment increases PKCα activity, leading to the phosphorylation of substrates, including the NMDA receptor.[12] This PKC-mediated phosphorylation enhances NMDA receptor currents.[12] Additionally, Protein Kinase A (PKA) is implicated in Nefiracetam's modulation of both Ca2+ channels and GABAa receptors.[6][10]

Role of Calcium Channels

Nefiracetam directly modulates the activity of neuronal calcium channels, which are critical for neurotransmitter release and synaptic plasticity.[3]

5.1 Enhancement of L- and N-type Calcium Channel Currents: Nefiracetam has been shown to enhance the activity of both L- and N-type calcium channels.[6][14] This effect is mediated by inhibitory G-proteins (Go/Gi) and PKA.[6] The increased influx of calcium through these channels contributes to the enhanced release of neurotransmitters like acetylcholine and glutamate.[6][7]

Integrated Mechanism of Action: A Systems-Level View

The diverse molecular targets of Nefiracetam converge to produce a systems-level effect on neuronal function that enhances cognitive processes. By potentiating cholinergic and glutamatergic signaling while modulating GABAergic inhibition, Nefiracetam facilitates synaptic transmission and plasticity. Its effects on protein kinases and calcium channels are central to these actions.

Caption: Integrated signaling pathways of Nefiracetam.

Experimental Protocols for Elucidating the Mechanism of Action

To validate and further explore the mechanisms described, the following experimental approaches are essential.

7.1 In Vitro Electrophysiology for Ion Channel Modulation

This protocol is designed to measure the effects of Nefiracetam on ion channel currents using the whole-cell patch-clamp technique.[15]

-

Cell Preparation: Use primary neuronal cultures (e.g., rat cortical or hippocampal neurons) or cell lines expressing the ion channel of interest (e.g., NG108-15 cells for calcium channels).[14][16]

-

Recording Setup: Utilize a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-5 MΩ.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).

-

-

Procedure:

-

Establish a whole-cell recording configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

Apply voltage steps or ramps to elicit ion channel currents.[17] For example, to study L-type calcium channels, use depolarizing steps from -70 mV to +10 mV.[14]

-

Perfuse the cells with the external solution containing a baseline concentration of the relevant agonist (e.g., NMDA, GABA).

-

After establishing a stable baseline current, co-apply Nefiracetam at various concentrations (e.g., 1 nM to 10 µM).[8][12]

-

Record the changes in current amplitude, kinetics, and voltage-dependence.

-

-

Causality and Self-Validation: By applying specific channel blockers (e.g., nifedipine for L-type Ca2+ channels) after observing a Nefiracetam-induced effect, the specificity of the drug's action can be confirmed.[14] The use of a bell-shaped dose-response curve also helps validate the findings.[8][14]

Caption: Experimental workflow for patch-clamp electrophysiology.

7.2 In Vivo Microdialysis for Neurotransmitter Release

This protocol measures extracellular neurotransmitter levels in the brain of freely moving animals.[18][19]

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Surgical Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula into the brain region of interest (e.g., frontal cortex).[5]

-

-

Microdialysis:

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[20]

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration: Administer Nefiracetam orally (p.o.) or intraperitoneally (i.p.).[5]

-

Sample Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., ACh, glutamate, GABA) using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.

-

Causality and Self-Validation: A baseline of neurotransmitter levels should be established before drug administration. The use of a vehicle control group is essential for comparison. To confirm the involvement of specific receptors, co-administer a receptor antagonist and observe if the Nefiracetam-induced effect is blocked.[7]

7.3 Western Blotting for Protein Kinase Activation

This protocol assesses the phosphorylation state of protein kinases and their substrates.[21]

-

Sample Preparation:

-

Treat cultured neurons or brain tissue slices with Nefiracetam for a specified time.

-

Lyse the cells or tissue in a buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[22]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-PKCα, phospho-NMDA receptor).[12][22]

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[22]

-

-

Detection: Detect the chemiluminescent signal using an imaging system.

-

Causality and Self-Validation: After detecting the phosphorylated protein, the membrane should be stripped and re-probed with an antibody against the total protein to normalize the data and ensure equal loading.[22] The use of specific kinase inhibitors (e.g., chelerythrine for PKC) prior to Nefiracetam treatment can confirm the kinase's role in the observed phosphorylation.[12]

Data Interpretation and Expected Outcomes

| Experiment | Parameter Measured | Expected Outcome with Nefiracetam | Reference |

| Patch-Clamp Electrophysiology | Ion channel current amplitude | Potentiation of NMDA, nAChR, and Ca2+ channel currents. Suppression of GABAa receptor currents. | [2][8][10][14] |

| In Vivo Microdialysis | Extracellular neurotransmitter levels | Increased levels of acetylcholine and glutamate in specific brain regions. | [5][7] |

| Western Blotting | Protein phosphorylation | Increased phosphorylation of PKCα, NMDA receptors, and other downstream targets. | [12] |

Conclusion and Future Directions

2-Morpholin-4-YL-isonicotinic acid hydrochloride (Nefiracetam) is a cognitive-enhancing agent with a complex and interconnected mechanism of action. Its ability to modulate cholinergic, GABAergic, and glutamatergic systems, coupled with its effects on calcium channels and key protein kinases like PKC and PKA, provides a solid basis for its observed nootropic and neuroprotective effects.

Future research should focus on elucidating the precise protein-protein interactions between Nefiracetam and its targets. Investigating the downstream effects of Nefiracetam on gene expression and synaptic morphology would also provide a more complete picture of its long-term effects on neuronal function. The development of more selective analogs of Nefiracetam could lead to novel therapeutics for a range of neurological and psychiatric disorders.

References

-

Cellular Mechanism of Action of Cognitive Enhancers: Effects of Nefiracetam on Neuronal Ca2+ Channels | Request PDF - ResearchGate. Available at: [Link]

-

Discover Nefiracetam as a Nootropic. Available at: [Link]

-

Nefiracetam - Wikipedia. Available at: [Link]

-

The anti-dementia drug nefiracetam facilitates hippocampal synaptic transmission by functionally targeting presynaptic nicotinic ACh receptors - PubMed. Available at: [Link]

-

Nefiracetam: Cognitive Enhancer with Potential Neuroprotective Effects - BRC Recovery. Available at: [Link]

-

Nefiracetam elevates extracellular acetylcholine level in the frontal cortex of rats with cerebral cholinergic dysfunctions: an in vivo microdialysis study - PubMed. Available at: [Link]

-

Enhancement of neuronal calcium channel currents by the nootropic agent, nefiracetam (DM-9384), in NG108-15 cells - PubMed. Available at: [Link]

-

Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed. Available at: [Link]

-

Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384). Available at: [Link]

-

How to monitor PKG and PKC activity by western blot? - ResearchGate. Available at: [Link]

-

Electrophysiological Approaches for the Study of Ion Channel Function - PMC - NIH. Available at: [Link]

-

Effects of the nootropic drug nefiracetam on the GABAA receptor-channel complex in dorsal root ganglion neurons - PubMed. Available at: [Link]

-

Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed. Available at: [Link]

-

Nefiracetam modulates acetylcholine receptor currents via two different signal transduction pathways - PubMed. Available at: [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. Available at: [Link]

-

A Short Guide to Electrophysiology and Ion Channels - Publishing at the Library. Available at: [Link]

-

In Vivo Measurements of Neurotransmitters by Microdialysis Sampling - American Chemical Society. Available at: [Link]

-

Potentiation of N-methyl-D-aspartate-induced currents by the nootropic drug nefiracetam in rat cortical neurons - PubMed. Available at: [Link]

-

Full article: Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis. Available at: [Link]

-

Macroscopic control of cell electrophysiology through ion channel expression - eLife. Available at: [Link]

-

Molecular dynamics study-based mechanism of nefiracetam-induced NMDA receptor potentiation | Request PDF - ResearchGate. Available at: [Link]

-

Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH. Available at: [Link]

-

Electrophysiological Methods for the Study of TRP Channels - NCBI. Available at: [Link]

-

In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - NIH. Available at: [Link]

-

Nefiracetam Potentiates N -Methyl-d-aspartate (NMDA) Receptor Function via Protein Kinase C Activation and Reduces Magnesium Block of NMDA Receptor - ResearchGate. Available at: [Link]

-

Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - RSC Publishing. Available at: [Link]

-

In Vivo Measurements of Neurotransmitters by Microdialysis Sampling | Analytical Chemistry. Available at: [Link]

-

Molecular basis of modulation of voltage gate ion channels - Lucie Delemotte - YouTube. Available at: [Link]

-

2-(Morpholin-4-yl)isonicotinic acid | C10H12N2O3 | CID 2762479 - PubChem. Available at: [Link]

Sources

- 1. Nefiracetam - Wikipedia [en.wikipedia.org]

- 2. Potentiation of N-methyl-D-aspartate-induced currents by the nootropic drug nefiracetam in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brcrecovery.com [brcrecovery.com]

- 4. nootropicsexpert.com [nootropicsexpert.com]

- 5. Nefiracetam elevates extracellular acetylcholine level in the frontal cortex of rats with cerebral cholinergic dysfunctions: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The anti-dementia drug nefiracetam facilitates hippocampal synaptic transmission by functionally targeting presynaptic nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nefiracetam modulates acetylcholine receptor currents via two different signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the nootropic drug nefiracetam on the GABAA receptor-channel complex in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enhancement of neuronal calcium channel currents by the nootropic agent, nefiracetam (DM-9384), in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 16. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

biological activity of 2-Morpholin-4-YL-isonicotinic acid hydrochloride

This technical guide details the functional utility, mechanistic basis, and experimental application of 2-Morpholin-4-YL-isonicotinic acid hydrochloride (CAS: 848580-46-1 / Free Acid CAS: 295349-64-3).

A Privileged Scaffold for Kinase Inhibitor Design & Fragment-Based Discovery

Executive Summary & Core Identity

2-Morpholin-4-YL-isonicotinic acid hydrochloride is not a standalone therapeutic agent; it is a high-value pharmacophore scaffold used extensively in medicinal chemistry.[1] Its primary biological utility lies in its ability to serve as a "hinge-binding" fragment in the synthesis of Class I Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors.

-

Chemical Identity: A pyridine ring substituted at the C2 position with a morpholine ring and at the C4 position with a carboxylic acid.

-

Role: Pharmacophore donor (Morpholine = Hinge Binder; Carboxylate = Synthetic Vector).

-

Key Application: Synthesis of morpholino-pyrimidine and morpholino-triazine derivatives (e.g., analogs of ZSTK474, GDC-0941).

Physicochemical Profile

| Property | Value | Relevance |

| Molecular Weight | 244.67 g/mol (HCl salt) | Ideal fragment size (<300 Da) for FBDD. |

| Solubility | High in DMSO, Water (>10 mM) | Excellent handling for aqueous coupling reactions. |

| pKa (Calc) | ~3.5 (Acid), ~5.5 (Morpholine N) | Zwitterionic character at neutral pH; requires base for coupling. |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Morpholine oxygen is a critical H-bond acceptor for kinase hinges. |

Mechanistic Biological Activity

The biological "activity" of this compound is defined by its structural contribution to final drug candidates. It acts as a Pharmacophore Anchor .

The "Hinge Binder" Hypothesis

In the ATP-binding pocket of lipid kinases (like PI3K

-

Morpholine Ring: Mimics the adenine ring of ATP, anchoring the molecule.

-

Pyridine Core: Acts as a rigid spacer, positioning the substituent vectors.

-

Carboxylic Acid: A "growth vector" pointing towards the solvent-exposed region or the affinity pocket, allowing researchers to attach solubility-enhancing groups or specificity-determining side chains.

Pathway Visualization: From Scaffold to Inhibition

The following diagram illustrates how this scaffold integrates into the PI3K signaling blockade.

Caption: Mechanistic flow showing the transformation of the scaffold into an active inhibitor that blocks the PI3K/AKT/mTOR cascade.[2][3]

Experimental Protocols (Self-Validating)

Protocol A: Solubilization & Stability (Quality Control)

Context: The HCl salt is hygroscopic and acidic. Proper handling is required to prevent hydrolysis or precipitation in biological buffers.

-

Stock Preparation (50 mM):

-

Weigh 12.23 mg of 2-Morpholin-4-YL-isonicotinic acid HCl.

-

Dissolve in 1.0 mL of DMSO (dimethyl sulfoxide). Vortex for 30 seconds.

-

Validation: Solution must be clear and colorless. If yellowing occurs, check DMSO quality (oxidation).

-

-

Aqueous Dilution:

-

Dilute 1:100 into PBS (pH 7.4).

-

Observation: No precipitation should occur.

-

Note: The pH will drop slightly due to the HCl counterion. Adjust pH to 7.4 with dilute NaOH if used directly in cellular assays (though typically this is a synthetic intermediate).

-

Protocol B: Amide Coupling (The "Activity" Activation)

Context: To verify the chemical utility of the scaffold, this protocol couples the acid to a primary amine (e.g., benzylamine) to create a model kinase inhibitor fragment.

Reagents:

-

Scaffold: 2-Morpholin-4-YL-isonicotinic acid HCl (1.0 equiv)

-

Amine: Benzylamine (1.2 equiv)

-

Coupling Agent: HATU (1.5 equiv)

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

-

Activation: In a round-bottom flask, dissolve the Scaffold (100 mg, 0.41 mmol) in DMF (2 mL).

-

Basification: Add DIPEA (215 µL). The mixture may warm slightly as the HCl is neutralized.

-

Coupling: Add HATU (233 mg). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Addition: Add Benzylamine (54 µL).

-

Reaction: Stir at RT for 4 hours.

-

Self-Validation Point: Monitor via LC-MS. Look for the disappearance of Mass 209 (Acid M+H) and appearance of Mass 298 (Amide M+H).

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (removes unreacted acid) and Brine. Dry over Na2SO4.

-

Result: The resulting amide is a lipophilic, neutral molecule capable of penetrating cell membranes, unlike the parent acid.

Structural Activity Relationships (SAR) Data

The following table summarizes how modifications to this scaffold (when incorporated into a larger drug) affect biological activity against PI3K isoforms.

| Modification Site | Chemical Change | Biological Consequence |

| Morpholine Oxygen | Replacement with Sulfur | Loss of Activity: The H-bond to Val882 is lost; potency drops >100-fold. |

| Morpholine Nitrogen | Substitution with Piperazine | Selectivity Shift: Often increases solubility but may reduce potency unless the N is substituted (e.g., N-methyl). |

| Carboxylic Acid | Conversion to Amide | Activation: Essential for binding in the affinity pocket. Free acid is too polar/repulsive for the hydrophobic pocket. |

| Pyridine Ring | Replacement with Pyrimidine | Potency Boost: Nitrogen addition often improves H-bond network with water molecules in the active site. |

Diagram: Synthetic Versatility Workflow

This diagram details the decision tree for using this scaffold in drug discovery.

Caption: Synthetic divergence allows this scaffold to generate direct inhibitors (Path A) or complex conjugates like PROTACs (Path B).

References

-

National Center for Biotechnology Information. (n.d.). 2-(Morpholin-4-yl)isonicotinic acid (CID 2762479). PubChem. Retrieved January 29, 2026, from [Link]

-

Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]

-

Wright, E. W., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(10), 19322–19342. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

Technical Guide: 2-Morpholin-4-YL-Isonicotinic Acid Structural Analogs and Derivatives

Part 1: The Strategic Scaffold in Kinase Discovery

Introduction

In the high-stakes landscape of kinase inhibitor discovery, 2-Morpholin-4-yl-isonicotinic acid hydrochloride (CAS: 848580-46-1) represents more than a simple reagent; it is a privileged pharmacophore . This molecule fuses a solubility-enhancing morpholine ring with a versatile isonicotinic acid linker, creating a core scaffold that has become ubiquitous in the design of Class I Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors.

For medicinal chemists, this scaffold solves two perennial challenges:

-

Hinge Binding: The morpholine oxygen often serves as a critical hydrogen bond acceptor for the kinase hinge region (e.g., Val851 in PI3K

). -

Vector Positioning: The carboxylic acid at the C4 position provides a rigid vector for amide coupling, allowing the attachment of diverse "warheads" that occupy the affinity pocket or solvent-exposed regions.

Chemical Architecture & Properties[1][2]

-

IUPAC Name: 2-(Morpholin-4-yl)pyridine-4-carboxylic acid hydrochloride

-

Molecular Formula:

-

Molecular Weight: 244.68 g/mol (salt), 208.21 g/mol (free acid)

-

Key pKa: ~3.5 (Pyridine N), ~8.5 (Morpholine N - protonated in salt form)

Part 2: Synthesis & Manufacturing Protocols

Core Synthesis: Nucleophilic Aromatic Substitution ( )

The industrial standard for generating this core relies on the high reactivity of 2-chloropyridines toward nucleophiles. The electron-withdrawing carboxylic acid group at the 4-position activates the 2-position, facilitating

Protocol: Synthesis of 2-Morpholinoisonicotinic Acid

-

Objective: Conversion of 2-chloroisonicotinic acid to the morpholine derivative.

-

Scale: 10 mmol baseline.

Reagents:

-

2-Chloroisonicotinic acid (1.0 eq)

-

Morpholine (3.0 eq) – Acts as both nucleophile and base

-

Solvent: Ethanol or DMA (Dimethylacetamide) for higher temperatures.

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroisonicotinic acid (1.58 g, 10 mmol) in Ethanol (15 mL).

-

Addition: Add Morpholine (2.6 mL, 30 mmol) dropwise over 5 minutes. Note: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor via TLC (System: 10% MeOH in DCM). -

Workup (Free Acid): Concentrate the solvent in vacuo. Dilute residue with water (10 mL) and adjust pH to ~4.0 using 1N HCl. The product precipitates as a white/off-white solid.

-

Salt Formation (HCl): Redissolve the solid in minimal hot ethanol. Add 1.2 eq of 4M HCl in dioxane. Cool to

to crystallize the hydrochloride salt. -

Purification: Recrystallize from Ethanol/Ether.

-

Yield Expectation: 85–92%.

Visualization: Synthesis Workflow

Caption: Step-by-step

Part 3: Structural Analogs & SAR Analysis

The utility of this molecule lies in its derivatization. Modifications generally target three zones: the Linker (Acid) , the Hinge Binder (Morpholine) , and the Core Ring (Pyridine) .

Table 1: Key Structural Analogs and Biological Impact

| Analog Class | Modification Site | Chemical Change | Biological/Physical Effect |

| Amide Derivatives | C4-Carboxyl | Amide coupling (e.g., with aminopyrimidines) | Primary Warhead: Creates the full inhibitor structure (e.g., PI3K/mTOR dual inhibitors). |

| Chiral Morpholines | Morpholine Ring | 3-Methyl or 2,6-Dimethyl substitution | Selectivity: Restricts conformational freedom; improves isoform selectivity (e.g., PI3K |

| Bioisosteres | Pyridine Core | Pyrimidine-4-carboxylic acid | Potency: Increases N-count, altering solubility and H-bond acceptor capability. |

| Bridged Analogs | Morpholine Ring | 8-Oxa-3-azabicyclo[3.2.1]octane | Metabolic Stability: Reduces oxidative metabolism of the morpholine ring. |

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the logical flow of derivatization for drug discovery.

Caption: SAR decision tree highlighting the three primary zones for chemical modification and their functional consequences.

Part 4: Case Study – PI3K/mTOR Dual Inhibition[5][6][7]

Mechanism of Action

In the development of drugs like GDC-0980 (Apitolisib) or PF-04691502 , the 2-morpholino moiety is crucial.

-

The Morpholine Oxygen: Forms a hydrogen bond with the backbone amide of Val851 (in PI3K

) or Val2240 (in mTOR). -

The Pyridine Core: Acts as a spacer, positioning the C4-substituent into the affinity pocket.

-

The C4-Derivative: Usually an amide-linked heteroaryl group that interacts with the catalytic lysine (Lys802).

Experimental Protocol: Amide Coupling (Library Generation)

Objective: Coupling 2-morpholinoisonicotinic acid to a diversity set of amines (R-NH2).

Reagents:

-

Scaffold: 2-Morpholinoisonicotinic acid HCl (1 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF (anhydrous)

Workflow:

-

Dissolve the acid scaffold and HATU in DMF. Stir for 10 mins to activate the ester.

-

Add the amine (R-NH2) followed by DIPEA.

-

Stir at Room Temperature for 4 hours.

-

Validation: Monitor by LC-MS. The morpholine ring provides a distinct ionization pattern.

-

Purification: HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2762479, 2-Morpholinoisonicotinic acid. [Link]

-

Journal of Medicinal Chemistry. Discovery of ABT-279: A Potent and Selective Inhibitor of Dipeptidyl Peptidase-IV.[1] (Demonstrates pyridine-4-carboxylic acid scaffold utility). [Link]

-

Bioorganic & Medicinal Chemistry Letters. Identification of novel PI3K inhibitors through a scaffold hopping strategy. (Discusses morpholine-pyridine scaffolds). [Link]

Sources

in vitro stability of 2-Morpholin-4-YL-isonicotinic acid hydrochloride

An In-Depth Technical Guide to the In Vitro Stability of 2-Morpholin-4-YL-isonicotinic Acid Hydrochloride

Introduction: Bridging Chemistry and Clinical Viability

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a rigorous understanding of its fundamental properties. Among these, in vitro stability is a cornerstone, serving as a critical early indicator of a compound's potential success. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the (CID 2762479), a heterocyclic compound of interest in medicinal chemistry. The presence of the morpholine ring often enhances bioactivity and solubility, making such compounds attractive candidates for development.

The hydrochloride salt form of this molecule, with a molecular formula of C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol , presents a unique stability profile influenced by its constituent parts: the isonicotinic acid core, the morpholine substituent, and the carboxylic acid functional group. Understanding its degradation pathways and metabolic fate is not merely an academic exercise; it is essential for developing stable formulations, predicting in vivo pharmacokinetics, and ensuring the safety and efficacy of the final drug product. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to navigate this crucial evaluation.

Section 1: Physicochemical Landscape and Intrinsic Stability Considerations

The inherent stability of 2-Morpholin-4-YL-isonicotinic acid hydrochloride is dictated by its molecular architecture. A proactive analysis of its structure reveals potential liabilities that must be experimentally investigated.

-

Isonicotinic Acid Core : As a derivative of pyridine-4-carboxylic acid, this core is susceptible to pH-dependent reactions. Studies on related compounds like Isoniazid have shown extensive decomposition under hydrolytic conditions.

-

Morpholine Moiety : While generally a stable pharmacophore, the morpholine ring can be a site of metabolic attack. The primary metabolic pathways for morpholine-containing compounds often involve cleavage of the C-N bond, leading to ring-opening.

-

Carboxylic Acid Group : This functional group governs the molecule's ionization state (pKa) and, consequently, its solubility and reactivity at different physiological pH values.

-

Hydrochloride Salt : The salt form enhances aqueous solubility but creates a more acidic microenvironment when dissolved, which can influence hydrolytic stability.

A foundational stability assessment, therefore, must probe the molecule's resilience to hydrolysis, oxidation, light, and heat, while also evaluating its metabolic clearance.

Section 2: Core Experimental Protocols for Stability Profiling

The following protocols are designed as self-validating systems, providing not just procedural steps but the causal logic behind experimental choices. The cornerstone of this analysis is a robust, stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), capable of separating the parent compound from all potential degradants.

Chemical Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is the deliberate degradation of the compound under conditions more severe than those used for accelerated stability testing. The objective is to rapidly identify degradation pathways and products, which is invaluable for formulation development and analytical method validation. A target degradation of 5-20% is ideal, as it provides sufficient quantities of degradants for detection without overwhelming the chromatogram.

Experimental Workflow: Forced Degradation Studies

Caption: Workflow for forced degradation of 2-Morpholin-4-YL-isonicotinic acid HCl.

Protocol 2.1.1: Hydrolytic Stability

-

Causality: To assess the susceptibility of the compound to water-mediated degradation, which is often catalyzed by acidic or basic conditions. This is critical for predicting stability in aqueous formulations and throughout the gastrointestinal tract.

-

Methodology:

-

Prepare three sets of solutions of the test compound at a concentration of approximately 100 µg/mL in:

-

0.1 M Hydrochloric Acid (HCl)

-

Purified Water (Neutral)

-

0.1 M Sodium Hydroxide (NaOH)

-

-

Incubate the solutions at an elevated temperature (e.g., 60°C) and at room temperature.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Immediately neutralize the acidic and basic samples to halt further degradation.

-

Dilute with mobile phase if necessary and analyze via a validated stability-indicating HPLC method.

-

Protocol 2.1.2: Oxidative Stability

-

Causality: To determine the compound's vulnerability to oxidation, a common degradation pathway. The nitrogen atoms in the pyridine and morpholine rings could be susceptible.

-

Methodology:

-

Prepare a solution of the test compound (approx. 100 µg/mL) in a solution of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Protocol 2.1.3: Photostability

-

Causality: Regulatory guidelines (ICH Q1B) mandate photostability testing to ensure the compound does not degrade upon exposure to light, which can inform packaging requirements.

-

Methodology:

-

Expose the solid drug substance and a solution of the compound (e.g., in water or methanol) to a light source conforming to ICH Q1B standards. This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.

-

After exposure, prepare solutions of the solid sample and analyze all samples by HPLC.

-

Metabolic Stability Assessment

Metabolic stability assays predict the rate at which a drug is eliminated from the body by metabolic processes, primarily in the liver. This data is crucial for estimating a drug's in vivo half-life and oral bioavailability. For morpholine-containing compounds, this is particularly important as the ring can be a site of metabolic modification.

Experimental Workflow: Microsomal Stability Assay

Caption: Workflow for the in vitro liver microsomal stability assay.

Protocol 2.2.1: Liver Microsomal Stability Assay

-

Causality: This assay utilizes subcellular fractions of the liver (microsomes) that are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. By monitoring the disappearance of the parent drug over time in the presence of the necessary cofactor (NADPH), we can calculate its intrinsic clearance.

-

Methodology:

-

Reagent Preparation:

-

Prepare a 1 M stock of NADPH in buffer and store on ice.

-

Prepare a working solution of the test compound (e.g., 1 µM) in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.

-

-

Incubation:

-

In a 96-well plate, combine the test compound and the liver microsome solution. Include a negative control without NADPH.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a well containing a quenching solution (e.g., cold acetonitrile with an internal standard).

-

-

Sample Analysis:

-

Centrifuge the terminated plate to pellet the precipitated proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

-

Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration]).

-

-

Section 3: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of Forced Degradation Studies for 2-Morpholin-4-YL-isonicotinic Acid Hydrochloride

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | No. of Degradation Products | Observations |

| 0.1 M HCl (60°C) | 24 | 75.2% | 2 | Significant degradation observed. |

| Water (60°C) | 24 | 98.5% | 0 | Stable under neutral hydrolytic conditions. |

| 0.1 M NaOH (60°C) | 24 | 82.1% | 1 | Moderate degradation observed. |

| 3% H₂O₂ (RT) | 24 | 95.3% | 1 | Minor degradation, relatively stable to oxidation. |

| Thermal (105°C) | 48 | 99.1% | 0 | Stable in solid form to dry heat. |

| Photolytic (ICH Q1B) | - | 97.8% | 1 | Minor degradation, potentially light sensitive. |

Table 2: In Vitro Metabolic Stability Parameters

| Compound | t½ (min) | CLint (µL/min/mg protein) | Predicted Hepatic Clearance |

| Test Compound | 45 | 30.8 | Low to Intermediate |

| Verapamil (High Control) | < 10 | > 138.6 | High |

| Warfarin (Low Control) | > 90 | < 7.7 | Low |

Interpretation of Results:

-

The data from Table 1 suggests that the compound is most susceptible to acid and base hydrolysis, while being relatively stable to heat and oxidation. The slight photolytic degradation may warrant the use of light-protective packaging.

-

The metabolic stability data in Table 2 indicates a half-life of 45 minutes, corresponding to a low-to-intermediate predicted hepatic clearance. This suggests the compound may have a reasonable in vivo half-life, making it a potentially viable drug candidate.

Section 4: Postulated Degradation and Metabolic Pathways

Based on the compound's structure and the principles of chemical degradation and drug metabolism, we can postulate the following pathways.

Potential Degradation and Metabolic Pathways

Caption: Postulated degradation and metabolic pathways for the title compound.

-

Hydrolytic Pathway : The most probable hydrolytic degradation under harsh acidic or basic conditions could involve reactions at the isonicotinic acid core, such as decarboxylation at elevated temperatures.

-

Metabolic Pathways : The primary sites of metabolism are likely the morpholine ring. Common pathways include:

-

N-Oxidation : Formation of a morpholine N-oxide metabolite.

-

C-H Oxidation : Hydroxylation at one of the carbon atoms of the morpholine ring.

-

Ring Cleavage : A more extensive metabolic route involving the enzymatic cleavage of the C-N bond within the morpholine ring, as has been observed for other morpholine-containing structures.

-

Conclusion

The in vitro stability assessment of 2-Morpholin-4-YL-isonicotinic acid hydrochloride is a multi-faceted process that provides indispensable data for drug development. Through a systematic evaluation using forced degradation and metabolic stability assays, researchers can build a comprehensive profile of the molecule's liabilities. The findings indicate a compound with moderate to good stability, with its primary weakness being susceptibility to acid and base hydrolysis. Its metabolic clearance appears to be in an acceptable range for further development. This guide provides the foundational protocols and scientific rationale to conduct these critical studies, enabling informed decisions that pave the way for the successful advancement of new therapeutic agents.

References

-

Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health (NIH). Available at: [Link]

-

2-Morpholin-4-yl-isonicotinic acid. Chem-Impex. Available at: [Link]

-

Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. MDPI. Available at: [Link]

-

Assay and Stability Testing. Kinam Park. Available at: [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]

-

LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method. PubMed. Available at: [Link]

-

Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Taylor & Francis Online. Available at: [Link]

-

DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF ISONIAZID IN BULK AND TABLET DOSAGE FORM. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

2-(Morpholin-4-yl)isonicotinic acid. PubChem. Available at: [Link]

-

Isonicotinic acid. Wikipedia. Available at: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

-

Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. ResearchGate. Available at: [Link]

-

ASEAN Guideline on Stability Study of Drug Product. FDA. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

An In-depth Technical Guide to 2-Morpholin-4-YL-isonicotinic Acid Hydrochloride

Introduction: A Privileged Scaffold in Modern Drug Discovery

2-Morpholin-4-YL-isonicotinic acid hydrochloride is a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. As a derivative of isonicotinic acid, the 4-carboxy isomer of picolinic acid, it belongs to a class of compounds that are pivotal in the synthesis of numerous therapeutic agents.[1] The incorporation of a morpholine moiety is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a molecule.[2] The morpholine ring can improve aqueous solubility, metabolic stability, and bioavailability, and its unique conformational and physicochemical properties often lead to favorable interactions with biological targets.[3]

This technical guide provides a comprehensive overview of 2-Morpholin-4-YL-isonicotinic acid hydrochloride, including its chemical identity, physicochemical properties, a validated synthesis protocol, in-depth spectral analysis, and its applications in research and development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

The compound of interest can exist as a free base (2-Morpholin-4-YL-isonicotinic acid) or as a hydrochloride salt. The hydrochloride salt is often preferred in pharmaceutical applications due to its typically enhanced stability and solubility in aqueous media.

Table 1: Chemical Data for 2-Morpholin-4-YL-isonicotinic Acid (Free Base)

| Parameter | Value | Reference(s) |

| CAS Number | 295349-64-3 | [4][5] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [4][5] |

| Molecular Weight | 208.22 g/mol | [4] |

| IUPAC Name | 2-(morpholin-4-yl)pyridine-4-carboxylic acid | [5] |

| Synonyms | 2-(4-Morpholinyl)pyridine-4-carboxylic acid, 2-Morpholinoisonicotinic acid | [4] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 180 °C | [3] |

| Storage Conditions | 0-8 °C | [4] |

Table 2: Chemical Data for 2-Morpholin-4-YL-isonicotinic Acid Hydrochloride

| Parameter | Value | Reference(s) |

| CAS Number | 848580-46-1 | |

| Molecular Formula | C₁₀H₁₃ClN₂O₃ | |

| Molecular Weight | 244.68 g/mol | |

| Solubility | Expected to have higher aqueous solubility than the free base. Soluble in polar protic solvents like methanol and ethanol; sparingly soluble in aprotic polar solvents and insoluble in nonpolar solvents.[6] |

Synthesis and Purification: A Validated Protocol

The synthesis of 2-Morpholin-4-YL-isonicotinic acid hydrochloride can be achieved through a two-step process involving a nucleophilic aromatic substitution followed by salt formation. This protocol is based on established methodologies for the synthesis of related substituted pyridines.

Caption: Synthetic workflow for 2-Morpholin-4-YL-isonicotinic acid hydrochloride.

Experimental Protocol:

Step 1: Synthesis of 2-Morpholin-4-YL-isonicotinic Acid (Free Base)

-

To a solution of 2-chloro-isonicotinic acid (1 equivalent) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.5 equivalents) and morpholine (1.2 equivalents).

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with 1N HCl to a pH of approximately 4-5.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude 2-Morpholin-4-YL-isonicotinic acid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified 2-Morpholin-4-YL-isonicotinic acid in a minimal amount of anhydrous dioxane.

-

To this solution, add a solution of hydrogen chloride in dioxane (1.1 equivalents) dropwise with stirring at room temperature.

-

Stir the mixture for 1-2 hours, during which the hydrochloride salt will precipitate.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain 2-Morpholin-4-YL-isonicotinic acid hydrochloride as a solid.

Spectroscopic Analysis and Structural Elucidation

The structure of 2-Morpholin-4-YL-isonicotinic acid hydrochloride can be unequivocally confirmed through a combination of spectroscopic techniques. Below is an expert interpretation of the expected spectra.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆, δ in ppm):

-

~13.0-14.0 (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid, which will be exchangeable with D₂O.

-

~8.2-8.3 (d, 1H): Doublet corresponding to the proton at the C6 position of the pyridine ring.

-

~7.2-7.3 (d, 1H): Doublet for the proton at the C5 position of the pyridine ring.

-

~7.0-7.1 (s, 1H): Singlet for the proton at the C3 position of the pyridine ring.

-

~3.7-3.8 (t, 4H): Triplet corresponding to the four protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).

-

~3.5-3.6 (t, 4H): Triplet for the four protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).[7]

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆, δ in ppm):

-

~165-167: Carbonyl carbon of the carboxylic acid.

-

~158-160: C2 carbon of the pyridine ring (attached to the morpholine nitrogen).

-

~150-152: C6 carbon of the pyridine ring.

-

~140-142: C4 carbon of the pyridine ring (attached to the carboxylic acid).

-

~110-112: C5 carbon of the pyridine ring.

-

~106-108: C3 carbon of the pyridine ring.

-

~66-67: Carbons of the morpholine ring adjacent to the oxygen (-O-CH₂-).[7]

-

~45-47: Carbons of the morpholine ring adjacent to the nitrogen (-N-CH₂-).[7]

FT-IR Spectroscopy (KBr, cm⁻¹):

-

3400-2500 (broad): O-H stretching of the carboxylic acid, often with superimposed C-H stretching bands.

-

~3000-2850: C-H stretching vibrations of the morpholine ring.

-

~1700-1720: C=O stretching of the carboxylic acid.

-

~1600, 1560, 1480: C=C and C=N stretching vibrations characteristic of the pyridine ring.[8]

-

~1250-1280: Asymmetric C-O-C stretching of the morpholine ether group.

-

~1115-1130: Symmetric C-O-C stretching of the morpholine ether group.

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: For the free base (C₁₀H₁₂N₂O₃), the expected protonated molecular ion peak would be at m/z 209.09.

-

Fragmentation Pattern: Key fragmentation would likely involve the loss of CO₂ from the carboxylic acid, and cleavage of the morpholine ring.

Applications in Drug Development and Research

2-Morpholin-4-YL-isonicotinic acid and its derivatives are valuable building blocks in the synthesis of a wide range of biologically active compounds.

-

Neurological Disorders: The isonicotinic acid scaffold is a key component of several drugs targeting the central nervous system. The addition of the morpholine group can enhance blood-brain barrier penetration, making these derivatives promising for the treatment of neurological disorders.[2]

-

Oncology: The morpholine moiety is present in several kinase inhibitors used in cancer therapy.[3] Derivatives of 2-morpholino-pyridines have been investigated for their potential as anticancer agents.[9]

-

Biological Research: This compound serves as a versatile intermediate for creating libraries of novel molecules for high-throughput screening in various biological assays, aiding in the discovery of new therapeutic targets.[2]

-

Organic Synthesis: Beyond its pharmaceutical applications, it is a useful precursor in the synthesis of more complex molecular architectures and in the development of novel materials.[2]

Caption: Key application areas for 2-Morpholin-4-YL-isonicotinic acid hydrochloride.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-Morpholin-4-YL-isonicotinic acid hydrochloride.

Hazard Identification:

-

Based on the GHS data for the free base, the compound may be harmful if swallowed, in contact with skin, or inhaled. It may also cause skin and serious eye irritation, as well as respiratory irritation.[5] The hydrochloride salt is expected to have similar or potentially more pronounced irritant properties due to its acidic nature.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: In case of handling fine powder that may become airborne, a dust mask or respirator is recommended.

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid generating dust.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[4]

Conclusion

2-Morpholin-4-YL-isonicotinic acid hydrochloride represents a strategically important molecule for the advancement of pharmaceutical research and development. Its unique combination of a bioactive morpholine ring and a versatile isonicotinic acid core makes it an attractive starting material for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, a reliable synthesis protocol, and an in-depth analysis of its expected spectroscopic characteristics. Researchers and scientists are encouraged to consider the potential of this compound in their drug discovery and development programs.

References

-

PubChem. 2-(Morpholin-4-yl)isonicotinic acid. [Link]

- Google Patents.

-

ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

Baghdad Science Journal. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

-

Carl ROTH. Safety Data Sheet: Isonicotinic acid. [Link]

-

ResearchGate. Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. [Link]

-

NIH National Center for Biotechnology Information. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

-

PENTA. Morpholine - SAFETY DATA SHEET. [Link]

-

Wikipedia. Isonicotinic acid. [Link]

-

MDPI. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. [Link]

-

ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum.... [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

ResearchGate. Mass Spectrometry Evidence for Cisplatin As a Protein Cross-Linking Reagent. [Link]

-

NIH National Center for Biotechnology Information. Characterization of Pharmaceutical Transformation Products by High-Field Asymmetric Waveform Ion Mobility and Infrared Ion Spectroscopy Coupled to Mass Spectrometry. [Link]

-

ResearchGate. Characterisation of two polymorphic forms of ranitidine-HCl. [Link]

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

-

Journal of Young Pharmacists. FTIR and Raman Spectroscopic Investigations of a Nor.oxacin/ Carbopol934 Polymeric Suspension. [Link]

-

ResearchGate. The reactions of acids 2 a,b with morpholine 3 a. [Link]

-

ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]

-

Edinburgh Analytical. API Identification Using FTIR Spectroscopy. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

The Royal Society of Chemistry. FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. [Link]

-

ResearchGate. Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. [Link]

-

WJBPHS. Structural analysis of isonicotinic hydrazide Basic units. [Link]

-

MassBank. Organic compounds. [Link]

-

NIH National Center for Biotechnology Information. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

Sources

- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(Morpholin-4-yl)isonicotinic acid | C10H12N2O3 | CID 2762479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isonicotinic acid(55-22-1) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Sourcing 2-Morpholin-4-YL-isonicotinic acid hydrochloride for Pharmaceutical R&D

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Starting Material Quality in Drug Development

2-Morpholin-4-YL-isonicotinic acid hydrochloride is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a morpholine ring, often imparts favorable properties such as enhanced bioactivity and solubility, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1] This compound and its derivatives are being explored in various therapeutic areas, including the development of treatments for neurological disorders.[1]

For researchers and drug development professionals, the procurement of this starting material is a critical first step that profoundly impacts the entire research and development lifecycle. The purity, consistency, and comprehensive documentation of 2-Morpholin-4-YL-isonicotinic acid hydrochloride are not mere line items on a purchase order; they are foundational to the scientific integrity, reproducibility of experimental results, and ultimately, the safety and efficacy of the final drug product. This guide provides a senior application scientist's perspective on navigating the commercial landscape for this crucial reagent, with a focus on ensuring scientific integrity and mitigating risks in the supply chain.

Part 1: Identifying and Evaluating Commercial Suppliers

A robust supplier qualification process is paramount. It extends beyond simply finding a vendor with the desired compound in their catalog. It involves a systematic evaluation of the supplier's quality systems, technical capabilities, and regulatory compliance.

Initial Supplier Screening

The first step involves identifying a pool of potential suppliers. Online chemical directories and databases are a common starting point. Key identifiers for 2-Morpholin-4-YL-isonicotinic acid hydrochloride are:

It is also important to be aware of the free base form:

A preliminary list of suppliers can be compiled from various chemical commerce platforms. However, this initial list must be vetted through a more rigorous evaluation process.

Supplier Qualification: A Risk-Based Approach

A comprehensive supplier qualification program provides confidence that a supplier can consistently provide materials that meet the required quality standards. This process should be guided by a risk assessment that considers the stage of drug development and the intended use of the material.

The following table outlines key criteria for evaluating potential suppliers of 2-Morpholin-4-YL-isonicotinic acid hydrochloride:

| Evaluation Criterion | Key Considerations & Rationale |

| Quality Management System (QMS) | Does the supplier have a robust QMS in place (e.g., ISO 9001 certification)? A strong QMS indicates a commitment to quality and consistency. |

| Documentation | Can the supplier provide a comprehensive Certificate of Analysis (CoA), Safety Data Sheet (SDS), and information on the synthesis route? This documentation is essential for understanding the material's properties and potential impurities. |

| Analytical Capabilities | What analytical techniques does the supplier use for quality control (e.g., HPLC, NMR, Mass Spectrometry)? The sophistication of their analytical capabilities is a direct indicator of their ability to ensure purity and identify impurities. |

| Technical Support | Is there access to qualified technical personnel who can answer questions about the product's specifications, stability, and handling? |

| Regulatory Compliance | For later-stage development, does the supplier operate under Good Manufacturing Practices (GMP)? GMP compliance is a regulatory requirement for materials used in clinical trials and commercial drug production. |

| Supply Chain Security | What measures are in place to ensure the integrity of the supply chain and prevent contamination or degradation of the product during transit? |

Part 2: Scientific Integrity and Quality Control

Ensuring the quality of 2-Morpholin-4-YL-isonicotinic acid hydrochloride is a cornerstone of scientific integrity. The presence of unknown impurities can lead to failed experiments, misleading biological data, and significant delays in a drug development program.

Understanding the Synthesis and Potential Impurities

A likely synthetic route to 2-Morpholin-4-YL-isonicotinic acid involves the nucleophilic aromatic substitution (SNAr) of a 2-halo-isonicotinic acid derivative (such as 2-chloro-isonicotinic acid) with morpholine.[5][6][7][8][9]

Understanding this synthesis allows for the prediction of potential process-related impurities, which may include:

-

Unreacted starting materials: Residual 2-chloro-isonicotinic acid and morpholine.

-

Byproducts of the reaction: These can vary depending on the specific reaction conditions.

-

Reagents and catalysts: Traces of solvents, bases, or catalysts used in the synthesis.

A reputable supplier will have processes in place to identify and control these impurities to an acceptable level.

The Certificate of Analysis (CoA): A Critical Document

The CoA is a formal document that provides key quality control results for a specific batch of material. It is a critical component of the supplier's documentation package. While the exact format can vary, a comprehensive CoA for 2-Morpholin-4-YL-isonicotinic acid hydrochloride should include the following:

| Parameter | Typical Specification | Analytical Method | Rationale |

| Appearance | White to off-white solid | Visual | Confirms the physical form of the material. |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | Confirms the chemical identity of the compound. |

| Purity | ≥98% (or as specified) | HPLC, GC | Quantifies the amount of the desired compound and detects impurities. |

| Water Content | ≤0.5% | Karl Fischer Titration | Water can affect the stability and reactivity of the compound. |

| Residual Solvents | Conforms to ICH Q3C guidelines | GC-HS | Ensures that residual solvents from the synthesis are below acceptable limits. |

| Heavy Metals | ≤10 ppm | ICP-MS or AAS | A critical safety parameter, especially for later-stage development. |

| Sulphated Ash | ≤0.1% | Gravimetric | Indicates the level of inorganic impurities. |

In-House Verification: A Self-Validating System

While a supplier's CoA is essential, it is a best practice to perform in-house verification of critical parameters, especially for a new supplier or a new batch of material. This creates a self-validating system and provides an independent confirmation of the material's quality.

A recommended workflow for in-house verification is as follows:

-

Visual Inspection: Upon receipt, visually inspect the material for any signs of contamination or degradation.

-

Identity Confirmation: Perform a simple identity test, such as a melting point determination or a spectroscopic analysis (e.g., IR or ¹H NMR).[10]

-

Purity Assessment: A high-performance liquid chromatography (HPLC) analysis is a powerful tool for confirming the purity and detecting any significant impurities.[11][12][13]

Part 3: A Practical Workflow for Qualifying a New Supplier

The following workflow provides a structured approach to qualifying a new supplier for 2-Morpholin-4-YL-isonicotinic acid hydrochloride. This process is designed to be scalable, allowing for adjustments based on the risk assessment for a given project.

Experimental Protocol: In-house Purity Verification by HPLC

This protocol provides a general framework for the in-house verification of the purity of 2-Morpholin-4-YL-isonicotinic acid hydrochloride by High-Performance Liquid Chromatography (HPLC). The specific parameters may need to be optimized.

Objective: To confirm the purity of a received batch of 2-Morpholin-4-YL-isonicotinic acid hydrochloride and to identify any significant impurities.

Materials:

-

2-Morpholin-4-YL-isonicotinic acid hydrochloride sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable buffer)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized to achieve good separation.

-

Standard Preparation: Accurately weigh a known amount of the reference standard (if available) or the supplier's sample and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh the received sample of 2-Morpholin-4-YL-isonicotinic acid hydrochloride and prepare a solution of a similar concentration to the standard.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is a good starting point.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Based on the UV spectrum of the compound, likely in the range of 254-280 nm.

-

Column Temperature: 25-30 °C.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis:

-

Determine the retention time of the main peak for 2-Morpholin-4-YL-isonicotinic acid hydrochloride from the standard chromatogram.

-

In the sample chromatogram, identify the main peak and any impurity peaks.

-

Calculate the purity of the sample by the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

-

Compare the purity result to the specification on the supplier's CoA.

-

Conclusion: A Foundation of Quality for Successful Drug Discovery

The selection and qualification of commercial suppliers for critical starting materials like 2-Morpholin-4-YL-isonicotinic acid hydrochloride is a fundamental aspect of good scientific practice in drug discovery and development. By adopting a systematic, risk-based approach to supplier evaluation and implementing a robust in-house verification program, researchers and drug development professionals can build a foundation of quality that will enhance the reliability and reproducibility of their research, accelerate their development timelines, and ultimately contribute to the creation of safe and effective medicines.

References

-

Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

-

MDPI. (2022). Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Morpholin-4-yl)isonicotinic acid. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

MDPI. (2022). Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use. Retrieved from [Link]

-

PubMed. (n.d.). [Comparative data regarding two HPLC methods for determination of isoniazid]. Retrieved from [Link]

-

NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Morpholin-4-yl)isonicotinic acid. Retrieved from [Link]

-

ResearchGate. (2020). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Retrieved from [Link]

- Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 2-(Morpholin-4-yl)isonicotinic acid | C10H12N2O3 | CID 2762479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 6. youtube.com [youtube.com]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isonicotinic acid(55-22-1) 1H NMR spectrum [chemicalbook.com]

- 11. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. mdpi.com [mdpi.com]

- 13. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Morpholin-4-YL-isonicotinic acid hydrochloride: From Core Concepts to Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2-Morpholin-4-YL-isonicotinic acid hydrochloride, a molecule of significant interest in contemporary medicinal chemistry. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, this document will situate the compound within the broader, well-established history of isonicotinic acid derivatives and explore its scientific underpinnings, from synthesis to its potential therapeutic applications.

Introduction: The Scientific Context of a Promising Scaffold

2-Morpholin-4-YL-isonicotinic acid hydrochloride emerges from the confluence of two historically significant pharmacophores: the isonicotinic acid backbone and the morpholine ring. The isonicotinic acid scaffold is famously represented by isoniazid, a cornerstone in the treatment of tuberculosis for decades. This lineage underscores the inherent potential of isonicotinic acid derivatives to yield potent and clinically relevant therapeutic agents.

The morpholine moiety, a saturated heterocycle, is frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability, and to introduce specific steric and electronic features that can modulate biological activity. Its presence in 2-Morpholin-4-YL-isonicotinic acid hydrochloride suggests a deliberate design strategy to optimize the molecule for drug-like characteristics.